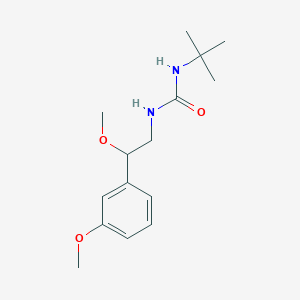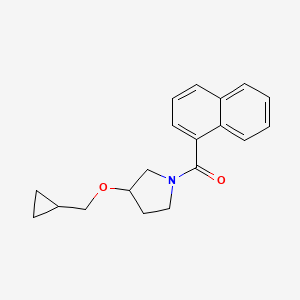
1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2172249-61-3. It has a molecular weight of 235.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO3.ClH/c1-11-6-4-10(14,5-7-11)9(2-3-9)8(12)13;/h14H,2-7H2,1H3,(H,12,13);1H . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources .Scientific Research Applications
Ethylene Precursor in Higher Plants
1-(1-Methylpiperidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is closely related to cyclopropane carboxylic acids, which play significant roles in various biochemical processes. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor, when administered to light-grown wheat leaves, is converted into a nonvolatile metabolite, 1-(malonylamino)cyclopropane-1-carboxylic acid, indicating its role in plant ethylene biosynthesis processes (Hoffman, Yang, & McKeon, 1982).
Catalytic Reactions and Chemical Synthesis
Cyclopropane carboxylic acids are utilized in various catalytic reactions and chemical synthesis pathways. For example, the reaction of 1,1-cyclopropane dicarboxylic acid esters with indoles under hyperbaric conditions, catalyzed by ytterbium triflate, results in smooth ring opening, forming 4-indolyl dicarboxylic acid esters. This demonstrates the chemical versatility of cyclopropane carboxylic acid derivatives in creating complex organic molecules (Harrington & Kerr, 1997).
Biological Activities and Drug Synthesis
Derivatives of cyclopropane carboxylic acid, like bromophenol derivatives with a cyclopropyl moiety, show significant biological activities. These derivatives are effective inhibitors of enzymes such as cytosolic carbonic anhydrase I and II, and acetylcholinesterase, which are important targets in treating conditions like Alzheimer's disease and Parkinson's disease. This underlines the potential of cyclopropane carboxylic acid derivatives in drug development and therapeutic applications (Boztaş et al., 2019).
Inhibitors of Mycolic Acid Biosynthesis
Cyclopropane carboxylic acid derivatives have also been synthesized as potential inhibitors of mycolic acid biosynthesis, a crucial pathway in the survival of mycobacteria, including Mycobacterium tuberculosis. The synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, for example, aimed at inhibiting mycolic acid biosynthesis, highlights the role of cyclopropane derivatives in combating tuberculosis (Hartmann et al., 1994).
Synthesis of Amino Acids and Peptides
Cyclopropane amino acids, synthesized from α-Chlorocyclopropylidenacetates, represent a significant area of research due to their potential as enzyme inhibitors and their role in receptor and metabolism studies. These compounds, including natural precursors like 1-aminocyclopropane carboxylic acid (ACC), demonstrate the importance of cyclopropane carboxylic acid derivatives in synthesizing biologically active molecules (Krass et al., 1989).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-11-6-2-8(3-7-11)10(4-5-10)9(12)13;/h8H,2-7H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVQXAVQOSYMGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2(CC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2766752.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)
![(2E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2766758.png)
![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)

![6-{[4-(2-ethoxyphenyl)piperazino]methyl}-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B2766766.png)



![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)
